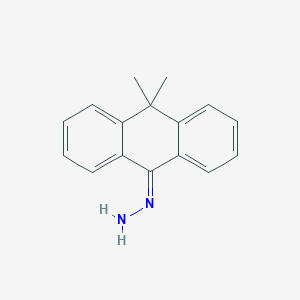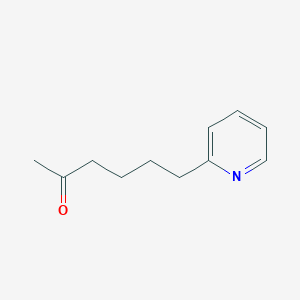
6-(Pyridin-2-yl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-2-yl)hexan-2-one: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring attached to a hexanone chain, making it a significant compound in organic chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-2-yl)hexan-2-one typically involves the reaction of pyridine derivatives with hexanone precursors. One common method includes the use of Grignard reagents, where pyridine N-oxides react with alkyl halides in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-(Pyridin-2-yl)hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its pyridine moiety is known for its biological activity, making it a candidate for the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)hexan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, pyridine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms in the ring.
6-Methylpyridine-2-carboxaldehyde: A related compound used in the synthesis of various pyridine derivatives.
Uniqueness: 6-(Pyridin-2-yl)hexan-2-one is unique due to its specific structure, which combines a pyridine ring with a hexanone chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in various fields .
Properties
CAS No. |
91246-03-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-pyridin-2-ylhexan-2-one |
InChI |
InChI=1S/C11H15NO/c1-10(13)6-2-3-7-11-8-4-5-9-12-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
VASKELSLRWUOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
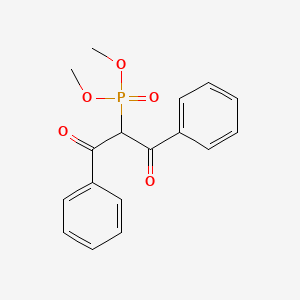
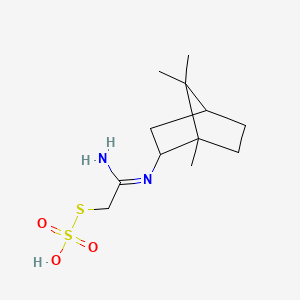
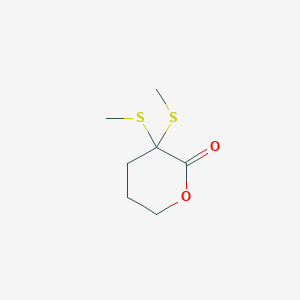
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
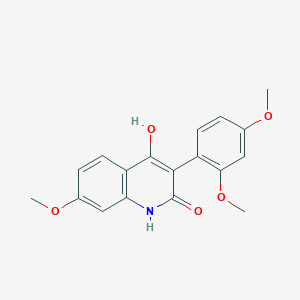


![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
